molecular formula C21H11Br2N3OS B12910504 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one CAS No. 82450-47-3

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one

Cat. No.: B12910504
CAS No.: 82450-47-3
M. Wt: 513.2 g/mol
InChI Key: XFUFYSBJQYRZQY-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core substituted with benzo[d]thiazole and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base such as pyridine.

    Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 6 and 8 positions.

    Introduction of Benzo[d]thiazole:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
  • Benzo[d]thiazole-2-thiol derivatives
  • Thiazolo[4,5-b]pyridines

Uniqueness

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both benzo[d]thiazole and quinazolinone moieties.

Biological Activity

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by a quinazoline core substituted with bromine and a benzothiazole moiety. The synthesis typically involves the reaction of 2-aminoaryl compounds with appropriate brominated quinazolinones. The detailed synthetic route includes:

  • Starting Materials :
    • 2-Aminophenyl derivatives
    • Brominated quinazolinones
  • Reagents :
    • Ammonium acetate as a catalyst
    • Ethanol as a solvent
  • Procedure :
    • The reactants are refluxed for several hours, followed by filtration and recrystallization to obtain the desired compound in high yield .

Antimicrobial Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.052 mg/mL to 1.6 mg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Quinazoline derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation and survival. For example, some analogs have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2), indicating promising anticancer properties .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes relevant to disease processes:

  • Carbonic Anhydrase Inhibition : Quinazoline derivatives have been noted for their ability to inhibit carbonic anhydrase, which is critical in regulating pH and fluid balance in tissues .
  • Dihydroorotate Dehydrogenase (DHODH) : Related compounds have shown potent inhibition of DHODH, an enzyme involved in pyrimidine synthesis, which is crucial for rapidly dividing cells such as cancer cells .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50/Effect
Quinazoline DerivativeAnticancer (MCF-7)2.09 µM
Benzothiazole AnalogAntimicrobialMIC = 0.052 mg/mL
DHODH InhibitorImmunosuppressiveMore active than brequinar

Properties

CAS No.

82450-47-3

Molecular Formula

C21H11Br2N3OS

Molecular Weight

513.2 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H11Br2N3OS/c22-13-10-14-18(15(23)11-13)25-19(12-6-2-1-3-7-12)26(20(14)27)21-24-16-8-4-5-9-17(16)28-21/h1-11H

InChI Key

XFUFYSBJQYRZQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC5=CC=CC=C5S4

Origin of Product

United States

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